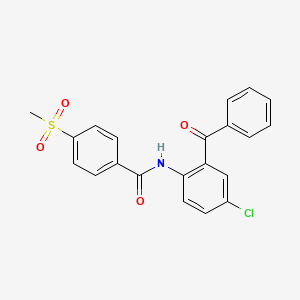

N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAZROYETWPOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-benzoyl-4-chlorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHANESULFONYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Aminoacetamide and Formamide Derivatives

Example Compounds :

- N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide (C₁₅H₁₃N₂O₂Cl): A reversible transformation product of nordiazepam in acidic conditions .

- N-(2-Benzoyl-4-chlorophenyl)formamide (C₁₄H₁₀ClNO₂): Analyzed via HPLC with LogP = 3.74 .

Key Comparisons :

- Stability: The methanesulfonyl group likely confers greater hydrolytic stability than the aminoacetamide, which reversibly equilibrates with nordiazepam under acidic conditions .

- Chromatographic Behavior : The target compound’s higher polarity (due to SO₂CH₃) may result in shorter retention times compared to formamide derivatives (LogP = 3.74) under reversed-phase HPLC conditions .

Sulfonyl-Containing Analogues

Example Compounds :

Key Comparisons :

- Bioactivity : Bulky sulfonamides () may exhibit steric hindrance in receptor binding, whereas the methanesulfonyl group’s compact size could enhance target affinity.

- Metabolic Pathways : Tosyloxy groups () are prone to enzymatic cleavage, whereas methanesulfonyl groups are generally resistant to metabolic degradation, improving pharmacokinetics .

Research Findings and Functional Implications

- Solubility and Permeability : The methanesulfonyl group’s polarity increases aqueous solubility relative to chloroacetamide but may reduce membrane permeability compared to formamide derivatives .

- Synthetic Utility : Methanesulfonyl groups are advantageous in medicinal chemistry for their stability under acidic/basic conditions, unlike the hydrolytically sensitive tosyloxy group .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-4-methanesulfonybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H13Cl2NO2

- Molecular Weight : 322.19 g/mol

- CAS Number : 6021-21-2

- Physical State : Solid, white to off-white color

- Melting Point : 122-124 °C

- Solubility : Slightly soluble in chloroform, DMSO, and ethanol; more soluble in methanol

| Property | Value |

|---|---|

| Melting Point | 122-124 °C |

| Boiling Point | 509.3 ± 50.0 °C (Predicted) |

| Density | 1.328 g/cm³ |

| pKa | -2.06 ± 0.50 (Predicted) |

| Storage Temperature | -20 °C (Freezer) |

Research indicates that N-(2-benzoyl-4-chlorophenyl)-4-methanesulfonybenzamide exhibits various biological activities, primarily through its interaction with specific molecular targets within the body:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. It has been shown to affect pathways related to tumor growth and metastasis.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in treating infections.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes that are crucial for the survival of pathogenic organisms, thereby reducing their virulence.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of N-(2-benzoyl-4-chlorophenyl)-4-methanesulfonybenzamide:

- Cell Viability Assays : Various cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.

- Mechanistic Studies : Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptosis markers such as Annexin V positivity and caspase activation.

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of N-(2-benzoyl-4-chlorophenyl)-4-methanesulfonybenzamide resulted in significant tumor growth reduction compared to control groups.

- Safety Profile : Toxicological assessments indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.